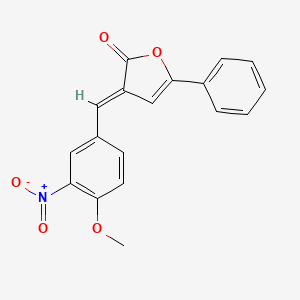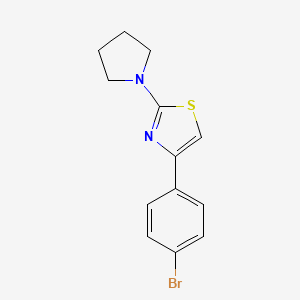![molecular formula C16H12Cl2N2O2 B5857708 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized through various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in detail below.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that it interacts with cellular targets, including enzymes and receptors, to exert its biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with G protein-coupled receptors (GPCRs) to exert its antimicrobial and anticancer activities.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In vivo studies have shown that it exhibits anti-inflammatory activity in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For the research on 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole include the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to evaluate its safety and toxicity profiles.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been achieved through various methods, including the reaction of 4-chlorobenzyl chloride with potassium phthalimide followed by the reaction of the resulting product with 4-chlorophenylacetic acid and hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with sodium azide followed by the reaction of the resulting product with 4-chlorophenylacetic acid and hydrazine hydrate. These methods have been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities. In agricultural chemistry, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a polymer additive.
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-11(2-4-12)9-15-19-16(22-20-15)10-21-14-7-5-13(18)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXDDWTESAGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)


![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)






